molecular formula C12H16O B11910269 5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene

5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B11910269
M. Wt: 176.25 g/mol
InChI Key: ZLMMSWOHDKSSFN-UHFFFAOYSA-N
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Description

5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene (C₁₂H₁₆O) is a partially hydrogenated naphthalene derivative featuring a methoxy group at position 5 and a methyl group at position 8. Its tetrahydronaphthalene (tetralin) backbone imparts unique stereochemical and electronic properties, making it a subject of interest in synthetic organic chemistry and pharmacological studies.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

5-methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C12H16O/c1-9-7-8-12(13-2)11-6-4-3-5-10(9)11/h7-8H,3-6H2,1-2H3

InChI Key

ZLMMSWOHDKSSFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the alkylation of 5-methoxy-1,2,3,4-tetrahydronaphthalene with a methylating agent under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride or sulfuric acid to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of 5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Introduction of halogenated derivatives or other functional groups.

Scientific Research Applications

5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the naphthalene ring influence its binding affinity and reactivity with enzymes and receptors. The compound may exert its effects through modulation of signaling pathways and alteration of cellular processes.

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties of Selected Tetrahydronaphthalene Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene Methoxy (5), Methyl (8) C₁₂H₁₆O 178.26* Non-ketonic, saturated ring Hypothetical
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene Methoxy (5), Dimethyl (1,1) C₁₃H₁₈O 190.28 Steric hindrance at C1
8-Methoxy-3,4-dihydronaphthalen-1(2H)-one Methoxy (8), Ketone (1) C₁₁H₁₂O₂ 176.21 Ketonic moiety, partial unsaturation
1-Keto-7-methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene Methoxy (7), Methyl (5,8), Ketone (1) C₁₄H₁₈O₂ 218.29 Dual methyl groups, ketone functionality
3-Acetyl-5-benzyloxy-8-methoxy-1,2-dihydronaphthalene Acetyl (3), Benzyloxy (5), Methoxy (8) C₂₀H₂₀O₃ 308.38 Poly-substituted, unsaturated ring

*Calculated based on molecular formula.

Key Observations :

  • Substituent positions significantly influence reactivity and biological activity. For example, methyl groups at positions 5 and 8 (as in the target compound) may direct electrophilic substitution differently compared to dimethyl groups at position 1,1 .

Bromination Regioselectivity

highlights that substituents on the tetrahydronaphthalene ring influence bromination regioselectivity. For example, 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene undergoes bromination at positions 5 and 8 of the benzannelated ring. This suggests that the methyl group at position 8 in the target compound could similarly direct bromination to adjacent positions, though experimental confirmation is required .

Reduction and Functionalization

  • Clemmensen Reduction : describes the reduction of a ketone-containing analogue (1-keto-7-methoxy-5,8-dimethyl-tetrahydronaphthalene) to a hydroxylated derivative, demonstrating the utility of reductive methods in modifying substituents .

5-HT1A Receptor Agonists

Compounds like 2-methoxy-8-hydroxydihexahydro-1,2,3,4-tetrahydronaphthalene (2-METH-8-H-DPAT) exhibit 5-HT1A receptor agonist activity, reducing stress-induced emotional changes in preclinical models . While the target compound lacks a hydroxyl group critical for receptor binding, its methoxy and methyl groups may modulate lipophilicity and blood-brain barrier penetration, warranting further study.

Antiproliferative Activity

and report antiproliferative effects in longifolene-derived tetrahydronaphthalenes with isopropyl and dimethyl substituents. Structural similarities suggest that the target compound’s methyl and methoxy groups could be optimized for similar activity .

Physicochemical Properties

  • However, the methyl group at position 8 may introduce steric effects impacting crystallization .
  • Spectroscopic Data : Infrared (IR) and mass spectrometry (MS) data for analogues (e.g., 1,2,3,4-tetrahydronaphthalene derivatives) provide reference benchmarks for characterizing the target compound .

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